Goralatide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Goralatide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating haematopoiesis and angiogenesis.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mécanisme D'action

Target of Action

Goralatide, also known as Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP), is a natural tetrapeptide that primarily targets hematopoietic stem cells . It is generated from the N-terminus of thymosin-β4 through enzymatic cleavage by prolyl oligopeptidase (POP) . The regulation of proliferation of different cells by AcSDKP is implicated in hematopoiesis and angiogenesis .

Mode of Action

This compound acts as a physiological regulator of hematopoiesis . It inhibits the entry into the S-phase of murine and human hematopoietic stem cells . This means it prevents these cells from entering the phase of the cell cycle where DNA replication occurs, thereby controlling their proliferation .

Biochemical Pathways

Given its role in regulating hematopoiesis and angiogenesis, it can be inferred that it likely influences pathways related to cell cycle regulation and the formation of blood cells and blood vessels .

Result of Action

This compound has been shown to reduce the damage to specific compartments in the bone marrow resulting from treatment with chemotherapeutic agents, ionizing radiations, hyperthermy, or phototherapy . It can reduce doxorubicin-induced mortality in mice and protect particularly the long-term reconstituting cells (LTRCs) in addition to colony-forming units-spleen, high proliferative potential colony-forming cells, and colony-forming units–granulocyte-macrophage (CFU-GM) from doxorubicin toxicity .

Analyse Biochimique

Biochemical Properties

Goralatide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with prolyl oligopeptidase, which cleaves thymosin-β4 to generate this compound . This interaction is essential for regulating cell proliferation, particularly in hematopoiesis and angiogenesis. This compound also exhibits anti-inflammatory properties by interacting with specific receptors and signaling pathways that modulate inflammatory responses .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It inhibits the entry of hematopoietic stem cells into the S-phase, thereby protecting them from damage induced by chemotherapeutic agents . This protective effect extends to bone marrow stem cells and progenitors, reducing the toxicity and hematopoietic damage caused by treatments like doxorubicin . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and pro-angiogenic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, modulating their activity. For instance, this compound inhibits the proliferation of hematopoietic stem cells by interacting with prolyl oligopeptidase . This interaction prevents the cells from entering the S-phase, thereby protecting them from damage. Additionally, this compound’s anti-inflammatory and pro-angiogenic properties are mediated through its interactions with various signaling pathways and receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can reduce doxorubicin-induced mortality in mice when administered continuously or in fractionated doses . The stability of this compound is crucial for its effectiveness, and it has been observed to degrade within a short period when applied to live cells . Long-term effects include the protection of hematopoietic cells and the promotion of angiogenesis, which are essential for its therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively protects hematopoietic cells and reduces toxicity induced by chemotherapeutic agents . At higher doses, there may be threshold effects and potential toxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is generated from the N-terminus of thymosin-β4 through enzymatic cleavage by prolyl oligopeptidase . This pathway is crucial for regulating cell proliferation and angiogenesis. This compound’s interactions with various enzymes and cofactors influence metabolic flux and metabolite levels, contributing to its biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are essential for this compound’s biological activity, ensuring that it reaches the appropriate cellular compartments to exert its effects .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches the appropriate sites within the cell to interact with its target biomolecules and exert its biological effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le goralatide peut être synthétisé en utilisant une méthodologie à base de benzotriazole. Cela implique l'activation des groupes carbonyles des acides aminés et de leurs analogues modifiés, permettant la formation de peptides cycliques, d'azapeptides, d'azidopeptides, d'aminoxypeptides, d'oxyazapeptides, de depsipeptides et d'isopeptides . La synthèse du this compound implique la liaison de deux dipeptides pour former le tétrapeptide aminoxy final .

Méthodes de production industrielle

La production industrielle du this compound implique généralement la synthèse peptidique en phase solide (SPPS), qui est une méthode courante pour produire des peptides. Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante, qui est ancrée à un support solide .

Analyse Des Réactions Chimiques

Types de réactions

Le goralatide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure du peptide.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le peptide.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification du this compound comprennent les dérivés du benzotriazole, qui facilitent l'activation des groupes carbonyles . Les conditions réactionnelles impliquent généralement des températures contrôlées et des niveaux de pH pour garantir la stabilité du peptide .

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound comprennent divers dérivés peptidiques présentant des activités biologiques modifiées. Ces dérivés peuvent présenter une stabilité et une bioactivité améliorées par rapport au composé parent .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Etudié pour son rôle dans la régulation de l'hématopoïèse et de l'angiogenèse.

Industrie : Utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides.

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'entrée des cellules souches hématopoïétiques dans la phase S du cycle cellulaire. Cette inhibition réduit les dommages à des compartiments spécifiques de la moelle osseuse résultant du traitement avec des agents chimiothérapeutiques, des radiations ionisantes, de l'hyperthermie ou de la photothérapie . Les cibles moléculaires et les voies impliquées comprennent la régulation de la prolifération et de la différenciation des cellules souches hématopoïétiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Thymosine bêta4 : Un autre peptide naturel qui régule l'hématopoïèse et l'angiogenèse.

Analogues de l'Acétyl-Ser-Asp-Lys-Pro : Des versions modifiées du goralatide avec une stabilité et une bioactivité améliorées.

Unicité

Le this compound est unique en raison de son inhibition sélective de la prolifération des cellules hématopoïétiques primitives et de sa combinaison de propriétés anti-inflammatoires, anti-fibrotiques et pro-angiogéniques . Sa capacité à protéger les cellules souches de la moelle osseuse de la toxicité chimiothérapeutique le distingue encore des autres composés similaires .

Propriétés

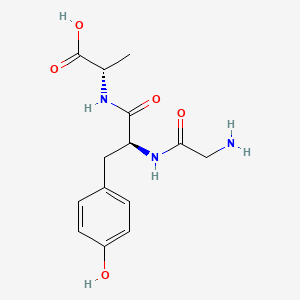

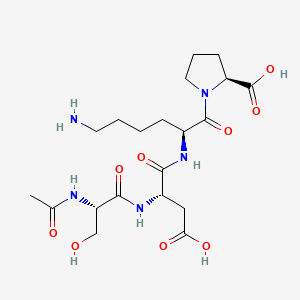

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDRXEQUFWLOGJ-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057629 | |

| Record name | Goralatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120081-14-3 | |

| Record name | Goralatide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120081143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goralatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GORALATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H041538E9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

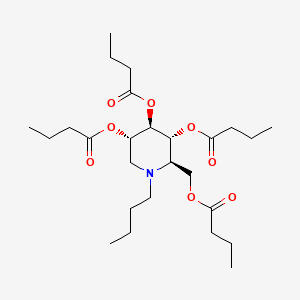

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

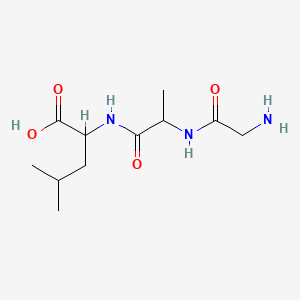

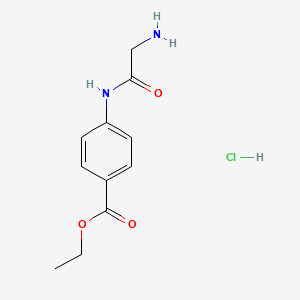

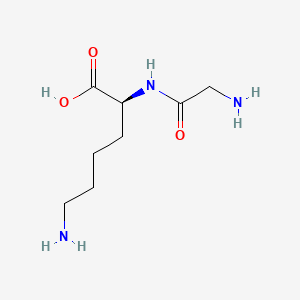

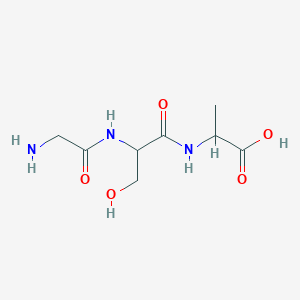

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.